molecular formula C19H19ClN2O3S B4858199 BUTYL 3-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE

BUTYL 3-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE

Cat. No.: B4858199
M. Wt: 390.9 g/mol
InChI Key: FCCBFRPDCUTHFD-UHFFFAOYSA-N
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Description

BUTYL 3-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a butyl ester, a chlorophenyl group, and a formamido group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. The chlorophenyl group is introduced through a substitution reaction, followed by the addition of the formamido group via a formylation reaction. The final step involves the esterification of the benzoate with butanol under acidic conditions to form the butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the substitution and formylation reactions. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the formamido group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of phenols or anilines.

Scientific Research Applications

BUTYL 3-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BUTYL 3-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    BUTYL 3-((4-CHLOROPHENOXY)ACETYL)AMINO)BENZOATE: Similar structure but with an acetyl group instead of a formamido group.

    BUTYL 3-((4-CHLOROPHENYL)CARBAMOYL)AMINO)BENZOATE: Contains a carbamoyl group instead of a formamido group.

Uniqueness

BUTYL 3-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is unique due to the presence of the formamido group, which provides distinct chemical reactivity and biological activity compared to its analogs. The combination of the butyl ester, chlorophenyl, and formamido groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

butyl 3-[(4-chlorobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-2-3-11-25-18(24)14-5-4-6-16(12-14)21-19(26)22-17(23)13-7-9-15(20)10-8-13/h4-10,12H,2-3,11H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCBFRPDCUTHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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